Cas no 1105199-08-3 (N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)

N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound featuring a thiadiazole core linked to a phenylpiperazine moiety via a sulfanylacetamide bridge. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or antimicrobial pathways. The presence of both thiadiazole and phenylpiperazine groups suggests possible interactions with enzymes or receptors, making it a candidate for further pharmacological investigation. The compound's stability and synthetic accessibility enhance its utility in research applications, particularly in structure-activity relationship (SAR) studies for drug discovery. Proper handling and storage under inert conditions are recommended to maintain integrity.
N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide structure
1105199-08-3 structure
Product Name:N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
CAS No:1105199-08-3
MF:C21H23N5OS2
MW:425.570221185684
CID:5903255
PubChem ID:30863374
Update Time:2025-05-21

N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
    • N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
    • 1105199-08-3
    • AKOS024510720
    • F5487-0879
    • N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
    • Inchi: 1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27)
    • InChI Key: QRBLCEMDPLXLCU-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)CSC1=NN=C(N2CCN(C3=CC=CC=C3)CC2)S1

Computed Properties

  • Exact Mass: 425.13440272g/mol
  • Monoisotopic Mass: 425.13440272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 115Ų

N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Pricemore >>

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N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Related Literature

Additional information on N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS No. 1105199-08-3): A Comprehensive Overview

The compound N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS No. 1105199-08-3) is a unique and highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its complex structure featuring a 1,3,4-thiadiazole core, a phenylpiperazine moiety, and a benzylacetamide side chain, represents a promising scaffold for the development of novel therapeutic agents. Its structural complexity and functional diversity make it a subject of intense research, particularly in the context of targeting specific biological pathways.

One of the most intriguing aspects of N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is its potential application in the modulation of central nervous system (CNS) disorders. The presence of the phenylpiperazine group, a well-known pharmacophore in CNS-active compounds, suggests that this molecule may interact with neurotransmitter receptors such as serotonin or dopamine receptors. This has led to speculation about its utility in addressing conditions like anxiety, depression, or even neurodegenerative diseases, which are currently among the most pressing health challenges globally.

In addition to its CNS potential, the 1,3,4-thiadiazole ring in N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a versatile heterocycle known for its broad spectrum of biological activities. Researchers have explored its role in antimicrobial, anticancer, and anti-inflammatory applications, making this compound a multi-target candidate in drug development. The sulfanylacetamide linkage further enhances its binding affinity to various enzymatic targets, which is a critical factor in the design of high-efficacy drugs.

The synthesis of N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves a series of carefully optimized steps to ensure high yield and purity. Key reactions include the condensation of 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-benzylacetamide, followed by purification techniques such as column chromatography or recrystallization. The precise control of reaction conditions is essential to avoid side products and achieve the desired molecular architecture.

From a market perspective, the demand for innovative small molecules like N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is on the rise, driven by the pharmaceutical industry's quest for novel drug candidates. With the increasing prevalence of chronic diseases and the need for targeted therapies, compounds with unique mechanisms of action are highly sought after. This molecule, with its dual thiadiazole and piperazine functionalities, stands out as a promising lead compound for further optimization and clinical evaluation.

Researchers and pharmaceutical companies are particularly interested in the structure-activity relationship (SAR) of N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide. By systematically modifying its substituents, scientists aim to enhance its bioavailability, selectivity, and therapeutic index. Computational modeling and in vitro assays play a crucial role in this process, enabling the identification of key structural features that contribute to its biological activity.

Another area of exploration for N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is its potential as a multi-target directed ligand (MTDL). Given the complexity of diseases like Alzheimer's or cancer, which involve multiple pathological pathways, MTDLs offer a strategic advantage by simultaneously addressing several targets. The diverse pharmacophoric elements in this compound make it an ideal candidate for such applications, aligning with the current trend in polypharmacology.

In conclusion, N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS No. 1105199-08-3) represents a fascinating intersection of chemistry and biology. Its unique structural features, combined with its potential therapeutic applications, position it as a valuable molecule in the ongoing quest for innovative treatments. As research continues to unravel its full potential, this compound may well emerge as a cornerstone in the development of next-generation pharmaceuticals.

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